![molecular formula C20H21N3O B13366796 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol is a complex organic compound that features both indole and benzimidazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Méthodes De Préparation
The synthesis of 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol involves several steps:
Starting Materials: The synthesis begins with 2-methyl-1H-indole and 1H-benzimidazole.
Formation of Intermediate: The indole derivative is first reacted with a suitable alkylating agent to introduce the benzimidazole moiety.
Final Step: The intermediate is then subjected to a reaction with 2-propanol under specific conditions to yield the final product.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, possibly using catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or indole rings, introducing different functional groups.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides .
Applications De Recherche Scientifique
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol involves its interaction with specific molecular targets. The indole and benzimidazole moieties allow the compound to bind to enzymes or receptors, potentially inhibiting or activating their functions. This interaction can modulate various biological pathways, making the compound useful in therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole and benzimidazole derivatives:
Indole-3-carbinol: Known for its anticancer properties.
Benzimidazole: Used in various antifungal and antiparasitic drugs.
2-methyl-1H-indole: A precursor in the synthesis of more complex indole derivatives.
1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol is unique due to the combination of both indole and benzimidazole moieties in a single molecule, offering a broader range of biological activities .
Propriétés
Formule moléculaire |
C20H21N3O |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
1-[2-[(2-methyl-1H-indol-3-yl)methyl]benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H21N3O/c1-13(24)12-23-19-10-6-5-9-18(19)22-20(23)11-16-14(2)21-17-8-4-3-7-15(16)17/h3-10,13,21,24H,11-12H2,1-2H3 |
Clé InChI |
ACJJCESCDWZALG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


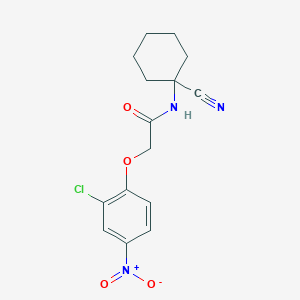
![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)
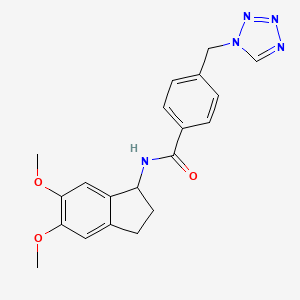
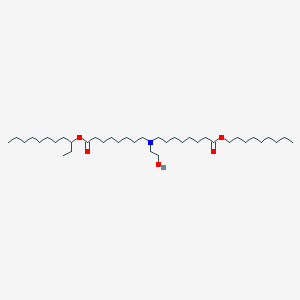

![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)

![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
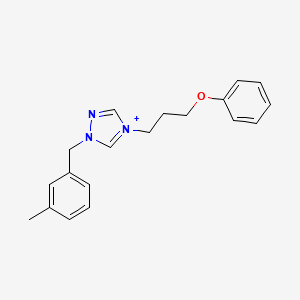
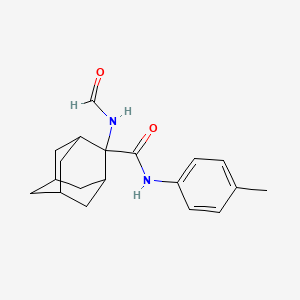
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
